molecular formula C22H21N8O8PS4 B1662113 Zinforo CAS No. 400827-46-5

Zinforo

Katalognummer B1662113
CAS-Nummer: 400827-46-5
Molekulargewicht: C22H21N8O8PS4
InChI-Schlüssel: ZCCUWMICIWSJIX-NQJJCJBVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Zinforo is an antibiotic used to treat adults and children (including newborn babies) who have complicated infections of the skin and soft tissue, and community-acquired pneumonia . It contains the active substance ceftaroline fosamil .


Synthesis Analysis

Zinforo (ceftaroline fosamil) is a new intravenous cephalosporin antibiotic indicated for the treatment of serious skin infections or community-acquired pneumonia. It was developed by AstraZeneca in collaboration with Forest Laboratories .


Molecular Structure Analysis

The active substance in Zinforo, ceftaroline fosamil, is a type of antibiotic called cephalosporin belonging to the group ‘beta -lactams’ . The IUPAC name for ceftaroline fosamil is (6R,7R)-7- [(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate .

Wissenschaftliche Forschungsanwendungen

Application in Complicated Skin and Soft Tissue Infections and Community-Acquired Pneumonia

Zinforo™, also known as Ceftaroline Fosamil, is approved for use in adults and children from 2 months of age with complicated skin and soft tissue infections (cSSTIs) or community-acquired pneumonia (CAP). Several multinational trials have demonstrated its effectiveness and general tolerance in treating both adult and pediatric patients with cSSTIs or CAP. Specifically, Ceftaroline Fosamil has been found noninferior to vancomycin plus aztreonam in adults with cSSTIs and superior to ceftriaxone in adults with CAP of Pneumonia Outcomes Research Teams (PORT) risk class III or IV. It has also shown high clinical cure rates in hospitalized children aged 2 months to 17 years with cSSTIs or CAP (Scott, 2016). Additionally, Ceftaroline Fosamil demonstrates broad spectrum in vitro activity against clinically relevant Gram-positive and Gram-negative pathogens implicated in cSSTIs and CAP, including methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Streptococcus pneumoniae isolates (Scott & Frampton, 2015).

Application in Bone Implantology

Research on the use of Mesoporous silica coatings for cephalosporin active release at the bone-implant interface has highlighted the potential of Zinforo. In this study, Mesoporous silica nanoparticles (MSNs) were investigated for their capability to release Zinforo in a biologically active form. The results suggested that the antibiotic was released in an active form, reducing microbial adherence and colonization of the surface. This has significant implications for the design of drug delivery systems and antibacterial medical-use surfaces in bone implantology (Rădulescu et al., 2016)

Zukünftige Richtungen

Ceftaroline fosamil is a novel cephalosporin with a favorable tolerability profile and broad in vitro activity against many resistant Gram-positive and common Gram-negative organisms. Future directions to be addressed are also highlighted .

Eigenschaften

IUPAC Name

(6R,7R)-7-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N8O8PS4.C2H4O2/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10;1-2(3)4/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37);1H3,(H,3,4)/b26-13-;/t14-,19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHHNQFYEVOFIV-VRDMTWHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/N=C(/C1=NSC(=N1)NP(=O)(O)O)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N8O10PS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50193133
Record name Ceftaroline fosamil acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

744.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ceftaroline fosamil acetate anhydrous

CAS RN

400827-46-5
Record name Ceftaroline fosamil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400827-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ceftaroline fosamil acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0400827465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceftaroline fosamil acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2-[[(6R,7R)-2-carboxy-7-[[(2Z)-2-(ethoxyimino)-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-pyridinium, acetate, hydrate (1:1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (6R, 7R)-7-{(2Z)-2-(ethoxyimino)-2-[5-phosphonoamino)-1,2,4-thiadiazol-3-yl]acetamido}-3-{[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl}8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate monoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zinforo
Reactant of Route 2
Reactant of Route 2
Zinforo
Reactant of Route 3
Zinforo
Reactant of Route 4
Reactant of Route 4
Zinforo
Reactant of Route 5
Reactant of Route 5
Zinforo
Reactant of Route 6
Zinforo

Citations

For This Compound
335
Citations
N Rao, E Gibson, RW Lawson… - Value in Health, 2016 - valueinhealthjournal.com
Objectives The mainstay of treatment for complicated skin and soft tissue infections (cSSTI) continues to be empiric antimicrobial therapy combined with appropriate surgical intervention…
Number of citations: 2 www.valueinhealthjournal.com
N Rao, E Gibson, RW Lawson… - Value in Health, 2016 - valueinhealthjournal.com
… This research aims to estimate the relative efficacy of Zinforo™(ceftaroline fosamil), a fifth-generation cephalosporin, against empiric antibiotic therapy in adult patients admitted to …
Number of citations: 3 www.valueinhealthjournal.com
European Medicines Agency
Number of citations: 2
AB AstraZeneca - AstraZeneca AB, Sodertalje, Sweden, 2012
Number of citations: 5
A AstraZeneca - 2012
Number of citations: 5
Pfizer - 2020
Number of citations: 3
European Medicines Agency (EMA) - 2019
Number of citations: 2
UK AstraZeneca
Number of citations: 2
AB AstraZeneca - 2012
Number of citations: 2
AB AstraZeneca - 2012
Number of citations: 2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.